molecular formula C23H17FN2O2 B2949281 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde CAS No. 1234692-23-9

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2949281
CAS No.: 1234692-23-9
M. Wt: 372.399
InChI Key: PUPQHNVTQGKINB-UHFFFAOYSA-N
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Description

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is a synthetic organic compound belonging to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under reflux conditions in ethanol.

    Introduction of the fluorophenyl group: This step involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the pyrazole intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carboxylic acid.

    Reduction: 3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(4-bromophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
  • 3-{4-[(4-chlorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde
  • 3-{4-[(4-methylphenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde

Uniqueness

3-{4-[(4-fluorophenyl)methoxy]phenyl}-1-phenylpyrazole-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[4-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c24-20-10-6-17(7-11-20)16-28-22-12-8-18(9-13-22)23-19(15-27)14-26(25-23)21-4-2-1-3-5-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPQHNVTQGKINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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